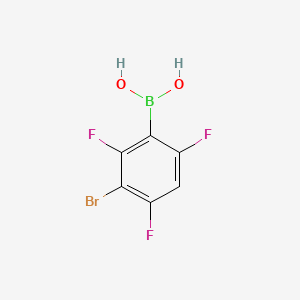
(3-Bromo-2,4,6-trifluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated and trifluorinated phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-bromo-2,4,6-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of the Grignard reagent by reacting 3-bromo-2,4,6-trifluorobenzene with magnesium turnings in anhydrous ether. The resulting Grignard reagent is then treated with trimethyl borate in tetrahydrofuran (THF) at low temperatures, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high product purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,4,6-trifluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-2,4,6-trifluorophenyl)boronic acid is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is also employed in the preparation of fluorinated aromatic compounds, which have unique properties and applications .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated aromatic units into polymer backbones .
Mechanism of Action
The mechanism of action of (3-Bromo-2,4,6-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. This process results in the formation of a new carbon-carbon bond between the boronic acid and the aryl or vinyl halide .
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Trifluorophenyl)boronic acid: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
(3-Bromo-2-fluoropyridine-4-boronic acid): Contains a pyridine ring instead of a phenyl ring, which can influence its electronic properties and reactivity.
(3-(Trifluoromethyl)phenylboronic acid): Features a trifluoromethyl group instead of trifluorinated positions on the phenyl ring, affecting its steric and electronic characteristics.
Uniqueness
(3-Bromo-2,4,6-trifluorophenyl)boronic acid is unique due to the presence of both bromine and trifluorine substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in cross-coupling reactions and the synthesis of fluorinated aromatic compounds .
Properties
Molecular Formula |
C6H3BBrF3O2 |
|---|---|
Molecular Weight |
254.80 g/mol |
IUPAC Name |
(3-bromo-2,4,6-trifluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BBrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,12-13H |
InChI Key |
UDLUNJRTLBGOPM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)Br)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)

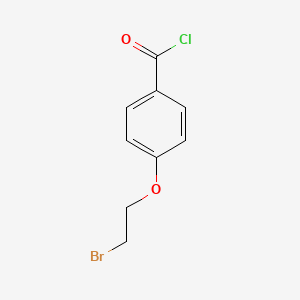
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)

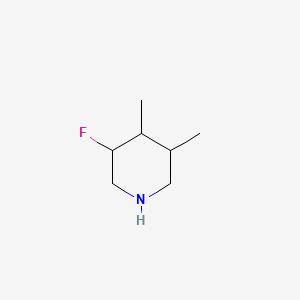
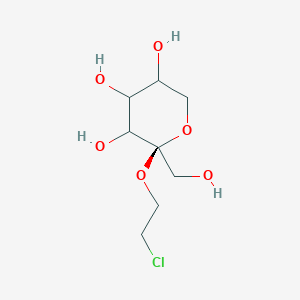
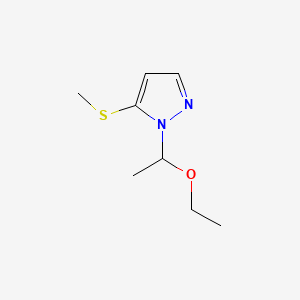
![4-((1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B14778377.png)
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
